

Spectroscopic and Synthetic Profile of 2-amino-N-cyclopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-amino-N-cyclopropylacetamide**

Cat. No.: **B111377**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-amino-N-cyclopropylacetamide**. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its use in research and development settings.

Core Spectroscopic Data

While direct experimental spectra for **2-amino-N-cyclopropylacetamide** are not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on analysis of its hydrochloride salt and closely related analogs, such as 2-chloro-N-cyclopropylacetamide. These predicted values provide a reliable baseline for the characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 8.0	br s	1H	-NH- (Amide)
~3.25	s	2H	-CH ₂ - (alpha to amino)
~2.65	m	1H	-CH- (cyclopropyl)
~1.55	br s	2H	-NH ₂ (Amino)
~0.70	m	2H	-CH ₂ - (cyclopropyl)
~0.50	m	2H	-CH ₂ - (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~172.0	C=O (Amide)
~45.0	-CH ₂ - (alpha to amino)
~23.0	-CH- (cyclopropyl)
~6.0	-CH ₂ - (cyclopropyl)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	N-H Stretch (Amine and Amide)
3080	Medium	C-H Stretch (Cyclopropyl)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1650	Strong	C=O Stretch (Amide I)
~1560	Strong	N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
114.08	$[M]^+$ (Molecular Ion)
99.06	$[M - NH_3]^+$
71.06	$[M - CH_2NH_2]^+$
57.07	$[C_3H_5N]^+$
43.04	$[C_2H_5N]^+$

Experimental Protocols

The synthesis of **2-amino-N-cyclopropylacetamide** can be achieved through a two-step process, starting with the formation of the chloro-intermediate, 2-chloro-N-cyclopropylacetamide, followed by amination.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This protocol is adapted from established procedures for the acylation of amines.[\[1\]](#)

Materials:

- Cyclopropylamine
- 2-chloroacetyl chloride
- Dichloromethane (DCM)
- Hexane
- Diatomaceous earth

Procedure:

- In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (1.0 eq) in dichloromethane.

- Cool the solution to 0 °C using an ice bath.
- Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution at 0 °C.
- Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.
- After the reaction is complete, filter the mixture through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
- Slurry the solid in hexane, filter, and dry under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

This is a general procedure for the amination of a haloacetamide.

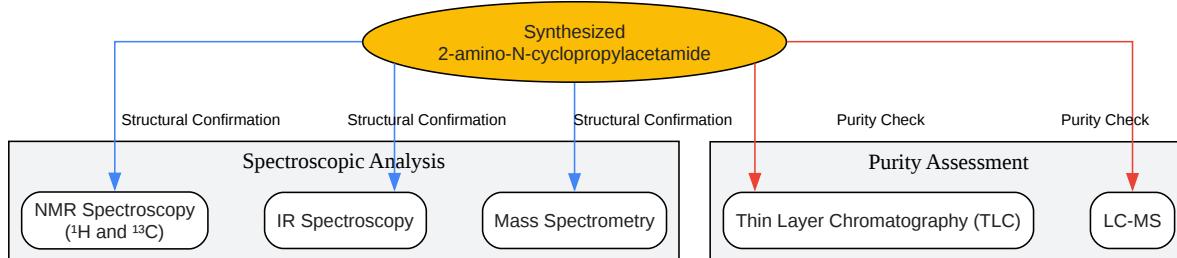
Materials:

- 2-chloro-N-cyclopropylacetamide
- Ammonia (aqueous solution, e.g., 28% NH₃ in H₂O, or in an organic solvent)
- Suitable solvent (e.g., ethanol, methanol, or THF)
- Sodium bicarbonate or other suitable base (for workup)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in a suitable solvent such as ethanol.
- Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-amino-N-cyclopropylacetamide**.
- The product can be further purified by column chromatography or recrystallization if necessary.


Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-amino-N-cyclopropylacetamide**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **2-amino-N-cyclopropylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N1-CYCLOPROPYL-2-CHLOROACETAMIDE | 19047-31-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-amino-N-cyclopropylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111377#spectroscopic-data-for-2-amino-n-cyclopropylacetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com